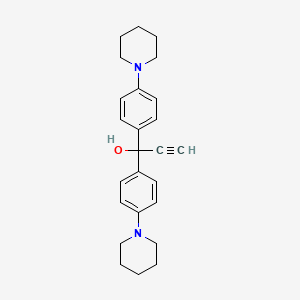
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of a fluorine atom at the 5th position and an acetamide group at the 4th position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide typically involves the reaction of 5-fluorouracil with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-fluorouracil
Reagent: Acetic anhydride
Conditions: The reaction is usually conducted at elevated temperatures, around 100-150°C, in the presence of a catalyst such as sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The fluorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-(5-fluoro-2,4-dioxo-1,2-dihydropyrimidin-4-yl)acetamide.
Reduction: Formation of N-(5-fluoro-2-hydroxy-1,2-dihydropyrimidin-4-yl)acetamide.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes in rapidly dividing cells, such as cancer cells. The fluorine atom at the 5th position enhances its binding affinity to the target enzymes, making it a potent inhibitor.
類似化合物との比較
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can be compared with other similar compounds, such as:
5-fluorouracil: A widely used anticancer drug with a similar pyrimidine structure but without the acetamide group.
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: Another pyrimidine derivative with a benzamide group instead of an acetamide group.
5-fluorocytidine: A nucleoside analog with a similar fluorinated pyrimidine base.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to its analogs .
特性
CAS番号 |
2711-88-8 |
|---|---|
分子式 |
C6H6FN3O2 |
分子量 |
171.13 g/mol |
IUPAC名 |
N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C6H6FN3O2/c1-3(11)9-5-4(7)2-8-6(12)10-5/h2H,1H3,(H2,8,9,10,11,12) |
InChIキー |
QVYCPSLFHSYJLC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=NC(=O)N1)F |
正規SMILES |
CC(=O)NC1=C(C=NC(=O)N1)F |
Key on ui other cas no. |
2711-88-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Bromo-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B3189023.png)

![2,3-Dichlorobenzo[f]quinoxaline](/img/structure/B3189036.png)


![Benzo[d][1,3]oxathiole](/img/structure/B3189073.png)



